molecular formula C17H16BrNO2 B1471026 N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide CAS No. 849642-02-0

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Cat. No. B1471026
CAS RN: 849642-02-0
M. Wt: 346.2 g/mol
InChI Key: NAQYNXWNHZZUGL-UHFFFAOYSA-N
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Description

“N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide” is a chemical compound with the molecular formula C15H12BrNO2 . Its average mass is 318.165 Da and its monoisotopic mass is 317.005127 Da .


Molecular Structure Analysis

The molecular structure of “this compound” involves several key features. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP value is 3.86, indicating its lipophilicity .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 514.5±35.0 °C at 760 mmHg, and a flash point of 264.9±25.9 °C . Its molar refractivity is 78.1±0.3 cm3, and it has a polar surface area of 46 Å2 .

Scientific Research Applications

Photochemical Reactions and Photocyclization

A study by Nishio et al. (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various cyclization and bromo-migration products. This research highlights the compound's utility in synthesizing complex cyclic structures via irradiation, demonstrating its potential in organic synthesis and material science applications (Nishio, Koyama, Sasaki, & Sakamoto, 2005).

C–H Activation for Ortho-Acetoxylation

Reddy et al. (2011) described a highly regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides using catalytic Pd(OAc)2 and PhI(OAc)2, showcasing the compound's role in facilitating directed C–H activation. This method opens up avenues for the selective functionalization of aromatic compounds, which is crucial for developing pharmaceuticals and advanced materials (Reddy, Revathi, Reddy, & Yadav, 2011).

Synthesis and Evaluation of Anti-Hyperlipidemic Activity

Hikmat et al. (2017) synthesized and evaluated the anti-hyperlipidemic activity of novel N-(benzoylphenyl)-2-furamide derivatives in Wistar rats. Although this study relates to medicinal applications, it underscores the compound's versatility and the potential for the development of new derivatives targeting dyslipidemia and cardiovascular diseases, highlighting its significance in medicinal chemistry research (Hikmat et al., 2017).

Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) introduced a new alkoxyamine derived from N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide as a photoiniferter, facilitating nitroxide-mediated photopolymerization. This discovery has implications for developing new polymer materials with specific properties, showcasing the compound's application in the field of polymer science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Safety and Hazards

The safety data sheet for a related compound, N-(2-Benzoylphenyl)benzamide, indicates that it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and collecting spillage .

properties

IUPAC Name

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-11-7-6-10-13(14)15(20)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQYNXWNHZZUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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